
Ethyl (R)-2-aminohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-2-aminohexanoate is an organic compound belonging to the class of esters It is derived from the amino acid lysine and is characterized by the presence of an ethyl ester group attached to the ®-2-aminohexanoic acid
准备方法
Synthetic Routes and Reaction Conditions
Ethyl ®-2-aminohexanoate can be synthesized through the esterification of ®-2-aminohexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
(R)-2-aminohexanoic acid+ethanolH2SO4Ethyl (R)-2-aminohexanoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-2-aminohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl ®-2-aminohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-2-aminohexanoic acid and ethanol.
Reduction: ®-2-aminohexanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Ethyl ®-2-aminohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding ester hydrolysis in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering ®-2-aminohexanoic acid.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl ®-2-aminohexanoate involves its hydrolysis to release ®-2-aminohexanoic acid and ethanol. The ®-2-aminohexanoic acid can then participate in various biochemical pathways, including protein synthesis and metabolism. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Ethyl ®-2-aminohexanoate can be compared with other similar compounds such as:
Ethyl (S)-2-aminohexanoate: The enantiomer of ethyl ®-2-aminohexanoate, which may have different biological activities and properties.
Methyl ®-2-aminohexanoate: A similar ester with a methyl group instead of an ethyl group, which may have different reactivity and applications.
Ethyl ®-2-aminobutanoate: A shorter-chain analog that may have different physical and chemical properties.
The uniqueness of ethyl ®-2-aminohexanoate lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in various applications.
属性
CAS 编号 |
140170-83-8 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
ethyl (2R)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI 键 |
NOLURLQNLRYBJS-SSDOTTSWSA-N |
手性 SMILES |
CCCC[C@H](C(=O)OCC)N |
规范 SMILES |
CCCCC(C(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12446378.png)
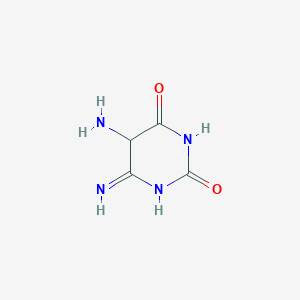
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)

![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
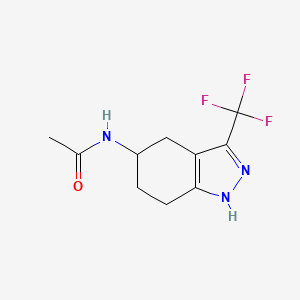
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
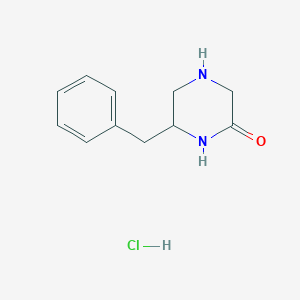
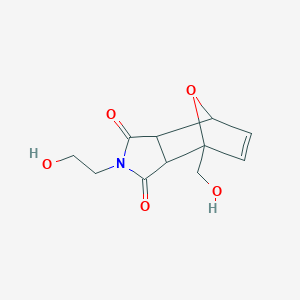
![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)
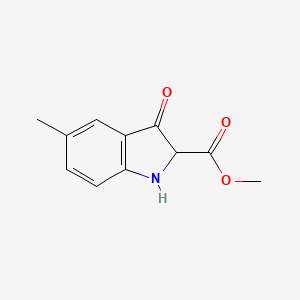
![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
